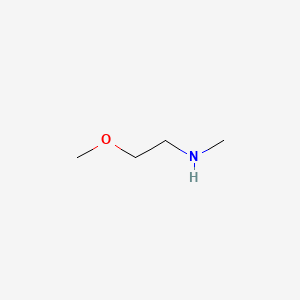

2-Methoxy-N-methylethanamine

説明

Historical Context and Early Synthetic Endeavors in Methoxyethanamine Chemistry

The synthesis of methoxyethanamines represents a fundamental area within organic chemistry, focusing on the creation of molecules containing both ether and amine functionalities. Early synthetic strategies for compounds like 2-Methoxy-N-methylethanamine have revolved around the reaction of a primary amine with a suitable 2-methoxyethylating agent.

One common method involves the reaction of methylamine (B109427) with a 2-methoxyethanol (B45455) derivative. chembk.com For instance, the nucleophilic substitution of a leaving group on a 2-methoxyethyl precursor by methylamine is a foundational approach. The raw materials used in such syntheses are indicative of the classic chemical transformations employed. Common starting materials and reagents in the synthesis of this compound and related compounds are listed below. chemicalbook.com

Interactive Table: Raw Materials for Methoxyethanamine Synthesis

| Raw Material | Chemical Class |

| 1-Bromo-2-methoxyethane | Haloalkane, Ether |

| Methylamine | Primary Amine |

| 2-Methoxyethanol | Alcohol, Ether |

| Sodium hydride | Strong Base |

| Acetyl chloride | Acyl Halide |

| Potassium carbonate | Inorganic Base |

| Thionyl chloride | Chlorinating Agent |

These materials highlight the established synthetic routes, such as Williamson ether synthesis principles and nucleophilic amine alkylation, that have been foundational in the preparation of this class of compounds.

Structural Significance of the Methoxyethylmethylamine Moiety in Organic Chemistry

In the context of organic chemistry, a moiety refers to a specific part or portion of a molecule that is recognized for its presence in other molecules as well. wikipedia.org The methoxyethylmethylamine moiety is characterized by a secondary amine linked to a methoxyethyl group. This structural arrangement imparts distinct chemical properties that are of significant interest in synthetic chemistry.

This combination of features makes the this compound scaffold a versatile building block. cymitquimica.com It can be incorporated into larger, more complex molecular architectures to introduce specific physicochemical properties. solubilityofthings.com The presence of both the amine and ether groups within a small molecule allows for the synthesis of a diverse range of derivatives for various research applications. ebsco.com

Overview of Academic Research Trajectories for this compound

Academic research involving this compound has primarily focused on its application as an intermediate and building block in organic synthesis. chembk.comchemicalbook.com Its bifunctional nature makes it a useful starting material for constructing more complex molecules with potential applications in medicinal chemistry and materials science. cymitquimica.comontosight.ai

One significant research trajectory is its use as a molecular building block for the synthesis of potential drug candidates. chemicalbook.com For example, it has been used in the synthesis of 5-formylthiophene-2-carboxylic acid N-(2-methoxyethyl)methylamide. ambeed.com Another area of research interest emerged from the identification of this compound in the methanolic leaf extract of Tithonia diversifolia, a medicinal plant. academicjournals.org This finding suggests a potential role for this compound in the field of natural product chemistry and phytochemistry. academicjournals.org

The fundamental properties of this compound are well-documented, providing a solid foundation for its use in further research.

Interactive Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 38256-93-8 |

| Molecular Formula | C4H11NO |

| Molecular Weight | 89.14 g/mol |

| InChI Key | KOHBEDRJXKOYHL-UHFFFAOYSA-N |

| SMILES | COCCNC |

The compound's utility is further demonstrated in its inclusion in chemical libraries and its availability from various chemical suppliers for research purposes. chembk.combldpharm.com Research continues to explore the synthesis of new derivatives and their potential applications. ambeed.com

Structure

3D Structure

特性

IUPAC Name |

2-methoxy-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-5-3-4-6-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHBEDRJXKOYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306474 | |

| Record name | N-(2-Methoxyethyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38256-93-8 | |

| Record name | N-(2-Methoxyethyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Methoxyethyl)-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies of 2 Methoxy N Methylethanamine

Established Synthetic Routes for 2-Methoxy-N-methylethanamine

Several foundational methods have been successfully employed for the synthesis of this compound. These include reductive alkylation, direct reaction of methylamine (B109427) and methanol (B129727), reduction of isocyanates, and hydrolysis of sulfonamide derivatives.

Reductive Alkylation Procedures

Reductive amination, or reductive alkylation, stands as a versatile and widely utilized method for the formation of secondary amines. This process typically involves the reaction of a primary amine with a carbonyl compound to form an imine intermediate, which is subsequently reduced to the desired amine. In the context of this compound synthesis, this can be achieved by reacting 2-methoxyethylamine (B85606) with formaldehyde (B43269). The reaction proceeds via the formation of an N-(2-methoxyethyl)methanimine intermediate, which is then reduced in situ.

A common variation of this is the Eschweiler-Clarke reaction, which facilitates the methylation of primary or secondary amines using excess formic acid and formaldehyde. This method is advantageous as it prevents the formation of quaternary ammonium (B1175870) salts. The reaction of 2-methoxyethylamine with formaldehyde and formic acid leads to the formation of this compound. The process involves the formation of an iminium ion, which is then reduced by a hydride transfer from the formate (B1220265) anion, leading to the desired N-methylated product.

The choice of reducing agent is critical in reductive amination procedures. While formic acid is used in the Eschweiler-Clarke reaction, other reagents such as sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation can also be employed to reduce the imine intermediate. The selection of the reducing agent can influence the reaction's selectivity and tolerance to other functional groups. For instance, treatment of amines with formaldehyde and zinc in an aqueous medium can achieve selective mono- or dimethylation by adjusting the pH, stoichiometry, and reaction time.

Table 1: Illustrative Reductive Amination of 2-Methoxyethylamine with Formaldehyde

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| HCOOH (Formic Acid) | Water | 80-100 | 12-24 | 60-80 |

| NaBH4 (Sodium Borohydride) | Methanol | 0-25 | 2-6 | 70-90 |

| H2/Pd-C | Ethanol | 25-50 | 4-12 | 85-95 |

| Zn/H2O | Water | 25 | 2-4 | Variable |

Note: This table presents typical conditions and yields for the reductive amination of primary amines to secondary amines and is illustrative for the synthesis of this compound.

Reaction of Methylamine and Methanol with Base Catalysts

A direct and atom-economical approach to this compound involves the reaction of methylamine and methanol in the presence of a base catalyst. nih.gov This method is considered a "green" synthetic route due to the use of readily available and relatively non-toxic reagents. The reaction is typically carried out at elevated temperatures and pressures, often employing heterogeneous catalysts.

The mechanism, often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" process, involves the catalyst temporarily abstracting hydrogen from methanol to form a reactive formaldehyde equivalent. This intermediate then reacts with methylamine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, now in the form of a metal hydride species on the catalyst surface, to yield the N-methylated product. Various transition metal catalysts, including those based on ruthenium, iridium, and platinum, have been shown to be effective for the N-methylation of amines using methanol. nih.govresearchgate.net

Reduction of Alkyl Isocyanates

The reduction of alkyl isocyanates provides another pathway to secondary amines. While not a direct route starting from common precursors for this compound, it is a valid synthetic transformation. The synthesis would first require the preparation of 2-methoxyethyl isocyanate. This can be achieved by reacting 2-methoxyethylamine with phosgene (B1210022) or a phosgene equivalent. The subsequent reduction of the isocyanate group can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) to yield this compound.

Hydrolysis of N-Methyl-N-ethylarenesulfonamides and Related Compounds

The use of a sulfonamide protecting group is a well-established strategy in amine synthesis. This method allows for the controlled alkylation of a primary amine, followed by the removal of the sulfonamide group to yield the desired secondary amine. For the synthesis of this compound, 2-methoxyethylamine can first be reacted with an arenesulfonyl chloride (e.g., p-toluenesulfonyl chloride or 2-nitrobenzenesulfonyl chloride) in the presence of a base to form a stable N-(2-methoxyethyl)arenesulfonamide.

This sulfonamide can then be N-methylated using a methylating agent such as methyl iodide or dimethyl sulfate. The final step involves the hydrolytic or reductive cleavage of the arenesulfonamide group to liberate the free this compound. The conditions for the deprotection step are crucial and depend on the specific arenesulfonyl group used. For example, 2-nitrobenzenesulfonamides can often be cleaved under milder conditions compared to p-toluenesulfonamides.

Advanced Synthetic Techniques for this compound Production

To improve the efficiency and sustainability of this compound synthesis, research has focused on optimizing reaction parameters.

Optimization of Reaction Parameters for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions, regardless of the synthetic route chosen. Key parameters that can be optimized include temperature, pressure, catalyst type and loading, solvent, and the stoichiometry of the reactants.

For catalytic reactions, such as the N-methylation with methanol, the choice of catalyst is paramount. Factors such as the metal center, the nature of the ligands, and the support material can significantly impact the catalyst's activity and selectivity. For instance, in the ruthenium-catalyzed N-methylation of anilines with methanol, the use of a (DPEPhos)RuCl₂PPh₃ catalyst with a weak base like cesium carbonate has been shown to be highly effective. nih.gov Similar principles can be applied to the synthesis of aliphatic amines like this compound.

Solvent selection also plays a critical role. For instance, in nucleophilic substitution reactions, polar aprotic solvents like DMF or acetonitrile (B52724) can enhance the reaction rate. In catalytic processes, the solvent can influence the solubility of the catalyst and reactants, as well as the reaction mechanism.

The stoichiometry of the reactants must be carefully controlled to minimize the formation of byproducts. For example, in reductive amination, using a controlled amount of formaldehyde is essential to prevent over-methylation and the formation of the tertiary amine.

Table 2: Factors Influencing Yield and Purity in the Synthesis of this compound

| Parameter | Influence on Reaction | Optimization Strategy |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. | Conduct temperature screening studies to find the optimal balance between reaction rate and product purity. |

| Catalyst | Determines the reaction pathway and efficiency in catalytic routes. | Screen a variety of catalysts (e.g., different metals, ligands, supports) to identify the most active and selective system. |

| Solvent | Influences solubility, reaction rates, and sometimes the reaction mechanism. | Test a range of solvents with varying polarities and coordinating abilities. |

| Reactant Ratio | Stoichiometry affects the extent of reaction and the formation of byproducts (e.g., over-alkylation). | Carefully control the molar ratios of reactants to favor the formation of the desired secondary amine. |

| Base/Acid | Can act as a catalyst or scavenger for byproducts, influencing reaction rate and equilibrium. | Optimize the choice and amount of base or acid to maximize the yield of the target product. |

Green Chemistry Approaches in Methoxyethanamine Synthesis

Modern synthetic chemistry increasingly prioritizes methodologies that are efficient, produce minimal waste, and utilize non-toxic, readily available starting materials. The synthesis of this compound from 2-methoxyethanol (B45455) and methylamine can be achieved through "hydrogen borrowing" or "hydrogen autotransfer" catalysis, a prominent green chemistry strategy. nih.govrsc.org This approach avoids the use of stoichiometric alkylating agents, which generate significant salt waste.

The general mechanism involves a metal catalyst, typically based on ruthenium or iridium, which facilitates the reaction. nih.govrsc.org The process begins with the catalyst temporarily abstracting hydrogen from the alcohol (2-methoxyethanol), converting it to its corresponding aldehyde (2-methoxyacetaldehyde). This highly reactive aldehyde then undergoes condensation with the amine (methylamine) to form an imine intermediate. In the final step, the catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final secondary amine product, this compound. The only byproduct of this atom-economical process is water. rsc.orgosti.gov This method aligns with green chemistry principles by maximizing atom economy and avoiding hazardous reagents and byproducts. acs.org

| Parameter | Description |

|---|---|

| Reactant 1 | 2-Methoxyethanol (Alcohol) |

| Reactant 2 | Methylamine (Amine) |

| Catalyst | Transition metal complexes (e.g., Ru, Ir-based) |

| Key Intermediate | Imine (formed from condensation of aldehyde and amine) |

| Byproduct | Water (H₂O) |

| Green Principles Met | Atom Economy, Prevention of Waste, Use of Catalysis |

Derivatization Strategies for Functionalization of this compound

This compound serves as a versatile secondary amine precursor for the synthesis of more complex molecules through various functionalization strategies.

Quaternary ammonium salts can be synthesized from this compound through exhaustive alkylation. To form the specified salt, N,N-Diethyl-2-methoxy-N-methylethan-1-aminium, an ethylating agent such as ethyl bromide or ethyl iodide is used. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. libretexts.org

The nitrogen atom of this compound first attacks one molecule of the ethyl halide, forming a tertiary ammonium salt. In the presence of a mild base or excess amine, this salt is deprotonated to yield the free tertiary amine, N-ethyl-2-methoxy-N-methylethanamine. This tertiary amine, being a strong nucleophile, subsequently attacks a second molecule of the ethyl halide. This second alkylation step results in the formation of the final, stable quaternary ammonium salt, which is tetra-substituted and carries a permanent positive charge. libretexts.org

| Component | Chemical Name / Formula | Role |

|---|---|---|

| Starting Material | This compound | Nucleophile (Secondary Amine) |

| Alkylating Agent | Ethyl bromide (CH₃CH₂Br) or Ethyl iodide (CH₃CH₂I) | Electrophile (2 equivalents) |

| Intermediate | N-Ethyl-2-methoxy-N-methylethanamine | Tertiary Amine |

| Final Product | N,N-Diethyl-2-methoxy-N-methylethan-1-aminium bromide/iodide | Quaternary Ammonium Salt |

The conversion of a secondary amine like this compound into a 1,1-disubstituted hydrazine (B178648) is a valuable transformation that proceeds through a two-step sequence: N-nitrosation followed by chemical reduction.

Step 1: N-Nitrosation The first step involves the reaction of this compound with a nitrosating agent, typically nitrous acid (HNO₂). Nitrous acid is unstable and is generated in situ by treating sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl). The secondary amine acts as a nucleophile, attacking the nitrosonium ion (NO⁺) to form an N-nitrosamine intermediate, specifically N-(2-methoxyethyl)-N-methylnitrosamine. acs.org

Step 2: Reduction of the N-Nitrosamine The N-nitroso group of the intermediate is then reduced to an amino group (-NH₂) to yield the final hydrazine product. A variety of reducing agents can accomplish this transformation. A classic and effective method involves the use of zinc dust in an acidic medium, such as acetic acid. acs.orgacs.org Alternatively, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be employed. acs.org The reduction of the N-nitrosamine yields 1-(2-methoxyethyl)-1-methylhydrazine (B1432479).

| Step | Reactants/Reagents | Product |

|---|---|---|

| 1. N-Nitrosation | This compound; Sodium Nitrite (NaNO₂); Hydrochloric Acid (HCl) | N-(2-Methoxyethyl)-N-methylnitrosamine (Intermediate) |

| 2. Reduction | N-(2-Methoxyethyl)-N-methylnitrosamine; Zinc dust/Acetic Acid or LiAlH₄ | 1-(2-Methoxyethyl)-1-methylhydrazine (Final Product) |

Amine imides (or aminimides) are zwitterionic compounds that can be prepared from 1,1-disubstituted hydrazines. To generate an asymmetric amine imide, the synthesis must incorporate a chiral element, leading to a product that is optically active. Starting from the 1-(2-methoxyethyl)-1-methylhydrazine synthesized in the previous step, an asymmetric amine imide can be formed by reaction with a chiral electrophile.

A viable strategy involves the acylation of the terminal nitrogen of the hydrazine with an enantiomerically pure chiral acylating agent, such as a chiral acid chloride (R*-COCl) or chiral anhydride. This reaction forms a chiral N,N-disubstituted hydrazide. Subsequent intramolecular rearrangement or activation can lead to the formation of the amine imide. For instance, reaction of the hydrazine with a chiral epoxide will open the ring to form a β-hydroxyhydrazinium salt, which can be converted into the corresponding amine imide. The chirality is introduced from the chosen enantiomer of the reagent, thereby controlling the stereochemistry of the final product.

| Component | Description | Example |

|---|---|---|

| Starting Material | 1,1-Disubstituted Hydrazine | 1-(2-Methoxyethyl)-1-methylhydrazine |

| Chiral Reagent | An enantiomerically pure electrophile that introduces a stereocenter. | (R)-2-Phenylpropanoyl chloride or (S)-Styrene oxide |

| Intermediate | A chiral derivative of the hydrazine. | Chiral hydrazide or β-hydroxyhydrazinium salt |

| Final Product | An optically active, non-racemic amine imide. | Asymmetric Amine Imide |

Chemical Reactivity and Reaction Mechanisms of 2 Methoxy N Methylethanamine

Fundamental Reaction Pathways of 2-Methoxy-N-methylethanamine

The reactivity of this compound is primarily centered around the nitrogen atom of its secondary amine group. This nitrogen possesses a lone pair of electrons, making it both a nucleophile and a Brønsted-Lowry base, which dictates its participation in a variety of organic reactions.

Nucleophilic Properties of the Amine Group

The defining characteristic of the amine group in this compound is its nucleophilicity. The lone pair of electrons on the nitrogen atom is readily available to attack electron-deficient centers, initiating several key reaction types.

Nucleophilic Substitution: As a potent nucleophile, this compound readily participates in SN2 reactions with alkyl halides. For instance, it can react with an alkyl halide (e.g., ethyl iodide) to displace the halide and form a tertiary amine. Further reaction can lead to the formation of a quaternary ammonium (B1175870) salt, a process known as the Menshutkin reaction. wikipedia.orgmasterorganicchemistry.com The rate of these alkylation reactions generally follows the order of primary amine > secondary amine > tertiary amine. fishersci.co.uk

Nucleophilic Acyl Substitution: The compound reacts with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, in a process called nucleophilic acyl substitution. youtube.comchemistrytalk.org The nitrogen atom attacks the electrophilic carbonyl carbon, leading to the displacement of the leaving group (e.g., chloride) and the formation of a stable N,N-disubstituted amide. youtube.compearson.com This reaction is a fundamental method for creating amide bonds.

The nucleophilicity of the amine is influenced by both electronic and steric factors. The electron-donating nature of the adjacent methyl and methoxyethyl groups increases the electron density on the nitrogen, enhancing its nucleophilic character.

Acid-Base Reactivity and Protonation Behavior

The same lone pair of electrons that confers nucleophilicity also makes this compound a moderate base. It can accept a proton (H⁺) from an acid in a classic acid-base reaction. The basicity of an amine is quantified by its pKa value; for this compound, the predicted pKa is approximately 9.52. chemicalbook.com

When treated with an acid, such as hydrochloric acid (HCl), the nitrogen atom is protonated, forming a water-soluble ammonium salt, (2-methoxyethyl)methylammonium chloride. This reversible reaction is fundamental to its handling and purification, as the compound's solubility can be dramatically altered by adjusting the pH.

Reaction with Acid: CH₃OCH₂CH₂NH(CH₃) + HCl ⇌ [CH₃OCH₂CH₂NH₂(CH₃)]⁺Cl⁻

Condensation Reactions

Secondary amines like this compound undergo condensation reactions with aldehydes and ketones that possess an α-hydrogen. Unlike primary amines which form imines, secondary amines react to form enamines. masterorganicchemistry.comchemistrysteps.com

The mechanism involves an initial nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers to form a carbinolamine intermediate. jove.commakingmolecules.com Under acidic catalysis (ideal pH ≈ 4.5), this intermediate eliminates a molecule of water. jove.com Since the nitrogen lacks a second proton to be removed to form a C=N double bond, a proton is instead abstracted from the adjacent carbon (the α-carbon), resulting in the formation of a C=C double bond, yielding the enamine product. chemistrysteps.comyoutube.com This entire process is reversible and can be driven to completion by removing the water formed. chemistrysteps.com

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

While specific quantitative kinetic and thermodynamic data for reactions involving this compound are not extensively detailed in readily available literature, the principles governing its reactivity can be understood from studies of analogous amine reactions.

Kinetic Factors: The rates of reactions are significantly influenced by several factors:

Steric Hindrance: The methyl and methoxyethyl groups attached to the nitrogen create some steric bulk, which can slow the rate of reaction compared to less hindered primary amines. fishersci.co.uk For SN2 reactions, the structure of the electrophile is also critical; reactions are fastest with unhindered alkyl halides like methyl halides. masterorganicchemistry.com

Nucleophilicity: The inherent nucleophilicity of the amine, enhanced by its electron-donating substituents, is a primary driver of reaction speed.

Leaving Group Ability: In substitution reactions, the nature of the leaving group on the electrophile is crucial. For alkyl halides, the reaction rate increases from chlorides to bromides to iodides, corresponding to better leaving group ability. wikipedia.org

Thermodynamic Factors: Thermodynamically, the favorability of a reaction is determined by the relative stability of the reactants and products.

Bond Formation: The formation of stable covalent bonds, such as the C-N bond in alkylation products or the robust amide linkage in acylation products, provides a strong thermodynamic driving force for these reactions.

Equilibrium: Many reactions, such as enamine and ammonium salt formation, are reversible. The position of the equilibrium can be manipulated based on Le Châtelier's principle, for instance, by removing a product like water to drive the reaction forward. youtube.com

Solvent Effects on the Reactivity and Selectivity of this compound Reactions

The choice of solvent can dramatically alter the rate and outcome of reactions involving this compound, particularly for nucleophilic substitution reactions like the Menshutkin reaction. nih.govtue.nl The transition state of such SN2 reactions involves significant charge separation and is highly dipolar.

The effect of different solvent classes can be summarized as follows:

| Solvent Class | Examples | Effect on SN2 Reaction Rate | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile (B52724) | Significant Rate Acceleration | These solvents possess high dipole moments and can effectively solvate and stabilize the charged, dipolar transition state, thereby lowering the activation energy of the reaction. arxiv.orgnih.gov |

| Polar Protic | Water, Methanol (B129727), Ethanol | Moderate Rate Acceleration | While polar, these solvents can form hydrogen bonds with the amine reactant, creating a solvent shell that must be broken. This slightly increases the activation energy compared to polar aprotic solvents. |

| Nonpolar Aprotic | Hexane (B92381), Cyclohexane, Toluene | Slowest Reaction Rate | These solvents cannot effectively stabilize the polar transition state, leading to a higher activation energy and a much slower reaction rate. arxiv.org |

In practice, polar aprotic solvents like DMF and THF are commonly used for the amination of alkyl halides. fishersci.co.uk The solvent's ability to stabilize the transition state is a key factor in accelerating the reaction and improving yields. nih.gov

Applications of 2 Methoxy N Methylethanamine in Organic Synthesis and Pharmaceutical Development

2-Methoxy-N-methylethanamine as a Key Building Block in Organic Synthesis

This compound is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its structure is characterized by the presence of both a secondary amine and an ether functional group. This unique combination of features makes the methoxyethylmethylamine moiety a significant component for incorporation into larger, more complex molecular architectures.

The utility of this compound as a synthetic building block stems from the distinct reactivity of its two functional groups. The secondary amine provides a nucleophilic center and a site for introducing basicity into a target molecule. The methoxyethyl group can influence the physicochemical properties of the final compound, such as its solubility, lipophilicity, and conformational flexibility. Synthetic chemists leverage these characteristics to construct elaborate molecules with tailored properties, making it a key component in the synthesis of a wide array of organic compounds.

Intermediate in the Synthesis of Pharmaceutical Agents

In the field of pharmaceutical development, this compound functions as a crucial intermediate in the synthesis of medicinally relevant heterocyclic scaffolds. Its structural features are often incorporated into the design of new drug candidates to modulate their pharmacological profiles. The amine group can serve as a handle for connecting to a core molecular structure or as a key pharmacophoric element for interacting with biological targets.

Thienopyrimidines, which consist of a thiophene (B33073) ring fused to a pyrimidine (B1678525) ring, are a prominent class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. ekb.eg The synthesis of novel thienopyrimidine derivatives often involves the modification of a pre-formed heterocyclic core.

This compound serves as a key nucleophilic reagent in the functionalization of thienopyrimidine scaffolds. A common synthetic strategy involves the nucleophilic aromatic substitution reaction of an activated thienopyrimidine, such as a 4-chloro-thienopyrimidine derivative, with this compound. In this reaction, the nitrogen atom of the amine attacks the electron-deficient carbon atom on the pyrimidine ring, displacing the chloride leaving group. This introduces the N-(2-methoxyethyl)-N-methylamino side chain onto the core structure, a method frequently used to generate libraries of analogues for structure-activity relationship (SAR) studies. nih.gov

Table 1: Synthetic Role in Thienopyrimidine Derivatization

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| Activated Thienopyrimidine (e.g., 4-Chloro-thieno[2,3-d]pyrimidine) | This compound | Nucleophilic Aromatic Substitution | 4-(N-(2-methoxyethyl)-N-methylamino)thieno[2,3-d]pyrimidine |

The pyrazolo[1,5-a]pyrazine (B3255129) and the related pyrazolo[1,5-a]pyrimidine (B1248293) cores are other important heterocyclic systems that are frequently explored in drug discovery programs for their diverse pharmacological potential. nih.govsemanticscholar.org The synthesis of derivatives of these scaffolds is essential for optimizing their biological activity.

Analogous to its role in thienopyrimidine chemistry, this compound is utilized in the synthesis of substituted pyrazolo[1,5-a]pyrazine derivatives. Synthetic routes often employ a precursor such as 4-chloropyrazolo[1,5-a]pyrazine. enamine.net The reaction proceeds via a nucleophilic substitution mechanism where this compound displaces the chloro group, effectively attaching the N-methyl-N-(2-methoxyethyl)amino moiety to the pyrazine (B50134) portion of the bicyclic system. This modular approach allows for the systematic exploration of how different amine side chains at this position influence the compound's interaction with biological targets. nih.gov

Table 2: Contribution to Pyrazolo[1,5-a]pyrazine Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| 4-Chloropyrazolo[1,5-a]pyrazine | This compound | Nucleophilic Substitution | 4-(N-(2-methoxyethyl)-N-methylamino)pyrazolo[1,5-a]pyrazine |

Applications as an Amine Reagent in Organic Reactions

Beyond its use as a structural building block, this compound is employed more broadly as a secondary amine reagent in various organic transformations. Its nucleophilicity, stemming from the lone pair of electrons on the nitrogen atom, allows it to participate in a range of reactions.

A primary application is in nucleophilic substitution reactions, where it can react with alkyl halides, tosylates, or other substrates with a suitable leaving group to form a new carbon-nitrogen bond. Furthermore, its basic nature allows it to function as a proton acceptor or a non-nucleophilic base in specific contexts, helping to facilitate reactions that require the removal of an acidic proton.

Utilization as a Catalyst and Reducing Agent in Amination Reactions

This compound can also function as a catalyst and a reducing agent in amination reactions. In the context of reductive amination, a process that converts a carbonyl group (aldehyde or ketone) into an amine, this compound can play a role. While dedicated reducing agents like sodium borohydride (B1222165) are commonly used to reduce the intermediate iminium ion, certain amines and their derivatives can participate in or catalyze the process under specific conditions. mdpi.com Its role in these reactions highlights its chemical versatility beyond simple nucleophilic addition.

Analytical and Spectroscopic Characterization of 2 Methoxy N Methylethanamine

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the molecular structure by examining the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2-Methoxy-N-methylethanamine, both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm its identity. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

The expected ¹H NMR signals for this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) would include:

A singlet for the methyl group attached to the nitrogen atom (N-CH₃).

A singlet for the methoxy (B1213986) group's methyl protons (O-CH₃).

Two triplets for the two methylene (B1212753) groups (-CH₂-CH₂-), which couple with each other.

¹H NMR Spectral Data (400 MHz, CDCl₃) chemicalbook.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.3 | s | 3H | O-CH₃ |

| ~2.7 | t | 2H | N-CH₂- |

| ~3.4 | t | 2H | O-CH₂- |

| ~2.4 | s | 3H | N-CH₃ |

Note: 's' denotes singlet, 't' denotes triplet, 'br s' denotes broad singlet. Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR spectroscopy complements the proton data by identifying the different carbon environments in the molecule, with expected signals for the N-methyl carbon, O-methyl carbon, and the two distinct methylene carbons.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). chemicalbook.com For this compound (C₄H₁₁NO), the exact molecular weight is 89.14 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a predictable way, providing a unique fingerprint. The molecular ion peak [M]⁺ would be observed at m/z 89. A characteristic and often most abundant fragment (the base peak) for N-methyl amines results from alpha-cleavage, which for this compound would produce a fragment at m/z 44, corresponding to the [CH₂=NHCH₃]⁺ ion. chemicalbook.comnih.gov

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are invaluable for separating the compound from complex mixtures and providing mass confirmation simultaneously. bldpharm.com

Key Mass Spectrometry Fragments chemicalbook.com

| m/z | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 89 | 7.5% | [C₄H₁₁NO]⁺ (Molecular Ion) |

| 44 | 100.0% | [C₂H₆N]⁺ |

| 45 | 6.3% | [C₂H₅O]⁺ |

Chromatographic Methods for Separation and Purification

Chromatography is essential for separating this compound from impurities, reaction byproducts, or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A common method involves reversed-phase chromatography.

Typical HPLC Parameters:

Column: A C18 stationary phase is often suitable.

Mobile Phase: A gradient mixture of an organic solvent (like acetonitrile) and water is used. To improve the peak shape of the basic amine, an acidic modifier such as formic acid or trifluoroacetic acid is typically added to the mobile phase.

Detection: Since the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., ~200-210 nm) may be employed. More advanced detection methods like Charged Aerosol Detection (CAD) or mass spectrometry (as in LC-MS) provide higher sensitivity and specificity.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of chemical reactions and for preliminary purity assessment. For an amine compound like this compound, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase is usually a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). A small amount of a basic additive, such as triethylamine, is often included in the mobile phase to prevent the characteristic "tailing" of amine spots on the silica plate. Visualization of the spots can be achieved using a potassium permanganate (B83412) stain, which reacts with the amine functionality.

Qualitative and Quantitative Analytical Methodologies

Qualitative Analysis: The unequivocal identification of this compound is achieved by combining data from multiple analytical techniques. The retention time from an HPLC or Gas Chromatography (GC) analysis provides an initial indicator, while the detailed structural information from NMR spectroscopy and the specific fragmentation pattern from mass spectrometry provide definitive confirmation of the molecular structure.

Quantitative Analysis: To determine the precise amount of this compound in a sample, a validated quantitative method is required. This is typically performed using HPLC or GC coupled with a suitable detector. A calibration curve is constructed by analyzing a series of certified reference standards of known concentrations. The concentration of the compound in an unknown sample is then determined by comparing its detector response to the calibration curve. This methodology is critical for purity assessment and formulation analysis.

Computational and Theoretical Studies on 2 Methoxy N Methylethanamine

Molecular Modeling and Simulation of 2-Methoxy-N-methylethanamine

Molecular modeling and simulation techniques, such as molecular dynamics and Monte Carlo simulations, are instrumental in exploring the behavior of molecules over time. These methods rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. For a molecule like this compound, simulations could provide valuable information about its liquid-state properties, interactions with other molecules, and dynamic behavior.

However, a comprehensive search has not yielded any studies that have developed or applied specific force field parameters for this compound, nor have any molecular simulation studies been published. As a result, there is no data available on its simulated properties, such as radial distribution functions, diffusion coefficients, or solvation free energies.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of molecules. These calculations can provide detailed information about molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electron density distribution, and various molecular properties.

While general principles suggest that DFT calculations could be applied to this compound to predict its electronic properties and reactivity, no specific studies presenting these calculations have been found. Therefore, there are no published data tables of its HOMO-LUMO energies, Mulliken charges, electrostatic potential maps, or other quantum chemical descriptors.

Conformation Analysis and Conformational Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound. By identifying the stable conformers and the energy barriers between them, one can gain insight into the molecule's physical and chemical properties.

A detailed conformational analysis of this compound would involve systematically exploring its potential energy surface to locate all low-energy conformers. The results would typically be presented as a conformational landscape, showing the relative energies of the different spatial arrangements of the atoms. Despite the importance of such an analysis, no dedicated studies on the conformational preferences of this compound have been published. Therefore, there is no available data on its stable conformers, the energy differences between them, or the rotational barriers around its flexible bonds.

Safety and Handling Considerations in Academic Research of 2 Methoxy N Methylethanamine

Risk Assessment and Mitigation Strategies for Laboratory Use

A comprehensive risk assessment is the foundational step for the safe handling of 2-Methoxy-N-methylethanamine. This involves identifying its intrinsic hazards and establishing procedures to minimize exposure and prevent accidents. The compound is recognized as a highly flammable liquid and vapor, harmful if swallowed, and corrosive, capable of causing skin irritation, potential allergic reactions, and serious eye damage. nih.gov

Key mitigation strategies involve a combination of engineering controls, administrative procedures, and personal protective equipment (PPE). All work with this compound should be conducted within a certified chemical fume hood to prevent the inhalation of vapors. echemi.com Administrative controls include ensuring personnel are fully trained on the specific hazards and handling procedures for this compound. The use of non-sparking tools and equipment designed to prevent electrostatic discharge is crucial due to its high flammability. echemi.com

Table 1: GHS Hazard Classification for this compound

| Hazard Code | Hazard Statement | Class |

|---|---|---|

| H225 | Highly Flammable liquid and vapor | Flammable liquids |

| H302 | Harmful if swallowed | Acute toxicity, oral |

| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | Skin corrosion/irritation |

| H317 | May cause an allergic skin reaction | Sensitization, Skin |

| H318 | Causes serious eye damage | Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure |

Data sourced from multiple reports provided to the ECHA C&L Inventory. nih.govsigmaaldrich.comchemicalbook.com

Irritant Properties and Exposure Avoidance

This compound possesses significant irritant properties, posing a risk to the skin, eyes, and respiratory system. nih.govchemicalbook.com Direct contact can lead to skin irritation and may provoke an allergic skin reaction in sensitized individuals. nih.gov The most severe risk is to the eyes, where contact can cause serious and potentially irreversible damage. nih.gov Inhalation of vapors may lead to respiratory irritation. nih.govsigmaaldrich.com

Strict adherence to exposure avoidance measures is critical. This is primarily achieved through the consistent and correct use of appropriate Personal Protective Equipment (PPE).

Table 2: Recommended Personal Protective Equipment (PPE) for Laboratory Use

| Protection Type | Specific Recommendation | Purpose |

|---|---|---|

| Eye/Face Protection | Tightly fitting safety goggles or a face shield. echemi.com | To prevent splashes and protect against serious eye damage. |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile). echemi.com A flame-retardant, impervious lab coat. echemi.comsigmaaldrich.com | To avoid direct skin contact, irritation, and potential sensitization. |

| Respiratory Protection | Use only in a well-ventilated area, typically a fume hood. If exposure limits are exceeded, a full-face respirator may be required. echemi.com | To prevent inhalation of vapors and respiratory tract irritation. |

Storage and Handling Protocols to Ensure Stability and Safety

Proper storage and handling are essential for maintaining the stability of this compound and preventing hazardous situations. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids. echemi.comsigmaaldrich.com The recommended storage temperature is between 2-8°C (36-46°F), and it should be stored under an inert gas atmosphere, such as nitrogen or argon. sigmaaldrich.comchemicalbook.com

It is crucial to store this chemical away from incompatible materials, which include strong oxidizing agents, acids, acid chlorides, and acid anhydrides. sigmaaldrich.com During handling, all sources of ignition, such as open flames and hot surfaces, must be eliminated. sigmaaldrich.com Procedures should be in place to ground and bond containers during transfer to prevent the buildup of static electricity. sigmaaldrich.com

Table 3: Storage and Handling Guidelines

| Guideline | Protocol |

|---|---|

| Storage Temperature | 2–8 °C |

| Atmosphere | Under inert gas (e.g., Nitrogen, Argon) |

| Container | Tightly closed in a dry, cool, well-ventilated place |

| Incompatibilities | Strong oxidizing agents, acids, alkali metals, ammonia |

| Handling Precautions | Use non-sparking tools; prevent electrostatic discharge; handle in a fume hood |

Data sourced from various chemical safety datasheets. sigmaaldrich.comchemicalbook.com

Future Directions and Emerging Research Avenues for 2 Methoxy N Methylethanamine

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of 2-Methoxy-N-methylethanamine, a valuable secondary amine, is undergoing a shift from traditional methods towards more sustainable and environmentally benign processes. Conventional synthetic routes often rely on the N-alkylation of 2-methoxyethanamine with methyl halides. While effective, these methods suffer from significant drawbacks, including the use of toxic reagents and the generation of stoichiometric amounts of salt waste, leading to a low atom economy. rsc.org

Emerging research focuses on catalytic "hydrogen-borrowing" or "catalytic N-methylation" as a superior alternative. shokubai.org This approach utilizes methanol (B129727), a renewable and less hazardous C1 source, to methylate a primary amine precursor. nih.gov The reaction is typically facilitated by a heterogeneous or homogeneous catalyst and proceeds through a dehydrogenation-condensation-hydrogenation sequence. The catalyst temporarily "borrows" hydrogen from the methanol to oxidize it to formaldehyde (B43269), which then condenses with the primary amine. The same hydrogen is then used to reduce the resulting imine to the final secondary amine. shokubai.org The only byproduct of this process is water, dramatically increasing the atom economy and aligning with the principles of green chemistry. nih.gov

Recent advancements in catalysis for this transformation include the use of various transition metals. While noble metals like Ruthenium (Ru), Iridium (Ir), and Platinum (Pt) have shown high efficacy, the current trend is shifting towards the development of catalysts based on more earth-abundant and less costly metals such as Nickel (Ni) and Titanium (Ti). shokubai.orgnih.govrsc.orgsemanticscholar.org These newer catalytic systems aim to provide high yields and selectivity under milder reaction conditions, further enhancing the sustainability of the process. Another innovative and green approach involves using carbon dioxide (CO2) as the C1 source for N-methylation, facilitated by zinc-based catalysts. rsc.org

| Synthetic Route | Methylating Agent | Key Byproducts | Atom Economy | Sustainability Notes |

| Traditional Alkylation | Methyl Halide (e.g., CH3I) | Halide Salts (e.g., NaI) | Low | Uses toxic reagents; generates significant inorganic waste. rsc.org |

| Catalytic N-Methylation | Methanol (CH3OH) | Water (H2O) | High | "Hydrogen-borrowing" mechanism; renewable C1 source; minimal waste. shokubai.orgnih.gov |

| Catalytic N-Methylation | Carbon Dioxide (CO2) | Water (H2O) | High | Utilizes a greenhouse gas as a C1 feedstock. rsc.org |

Exploration of Expanded Applications in Complex Molecule Synthesis

This compound serves as a versatile bifunctional building block in organic synthesis, valued for its combination of a nucleophilic secondary amine and an ether linkage. These features allow for its incorporation into more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

One documented application is its use as a key intermediate in the synthesis of 5-formylthiophene-2-carboxylic acid N-(2-methoxyethyl)methylamide. This highlights its role as a nucleophile that can be readily acylated to form stable amide bonds, a common linkage in pharmaceutical compounds.

The future direction of research involves leveraging the unique structural and electronic properties of the this compound moiety to access novel and complex molecules. Its potential is being explored in the synthesis of:

Pharmaceutical Scaffolds: The methoxyethyl group can influence the pharmacokinetic properties of a larger molecule, such as solubility and metabolic stability. Research into its incorporation into heterocyclic systems, which are prevalent in drug discovery, is an active area. For example, similar methoxy-amine structures are incorporated into complex benzofuran-based molecules via reductive amination, a strategy directly applicable to this compound. researchgate.net

Functional Materials: The amine group provides a reactive handle for polymerization or for grafting onto surfaces to modify their properties. The ether group can contribute to the chelating ability of the molecule, suggesting potential applications in the design of ligands for catalysis or materials with specific binding properties.

The continued exploration of this compound as a synthon will likely expand its utility in creating diverse molecular frameworks with tailored functions.

Green Chemistry Principles in this compound Production and Utilization

The production and use of this compound are increasingly being evaluated through the lens of green chemistry principles to minimize environmental impact. rsc.org Key areas of focus include improving atom economy, utilizing safer reagents and solvents, and enhancing energy efficiency.

Atom Economy: This principle, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is central to sustainable synthesis. researchgate.net As highlighted previously, modern catalytic routes to this compound that use methanol or CO2 as the methylating agent exhibit a very high atom economy, approaching 100% in ideal cases, as water is the only byproduct. shokubai.orgnih.govrsc.org This contrasts sharply with traditional substitution reactions that generate significant waste. rsc.org

Safer Solvents and Reagents: A major thrust in green chemistry is the replacement of hazardous substances.

Reagents: The move away from toxic and volatile methyl halides towards the use of methanol or CO2 is a significant improvement. shokubai.orgrsc.org

Solvents: Research is exploring alternatives to conventional volatile organic solvents. Deep Eutectic Solvents (DESs) are emerging as promising green alternatives. mdpi.com These solvents are often biodegradable, have low volatility, and can be derived from renewable resources. Their application in amine synthesis can reduce waste and improve reaction safety and efficiency. mdpi.com

Energy Efficiency and Catalysis: The development of highly active catalysts allows synthetic reactions to be performed under less extreme conditions of temperature and pressure, thereby reducing energy consumption. semanticscholar.org The use of heterogeneous catalysts, such as Platinum on carbon (Pt/C), is particularly advantageous as it simplifies the separation of the catalyst from the reaction mixture, allowing for easy recovery and reuse, which is a core principle of sustainable chemistry. shokubai.org

| Green Chemistry Principle | Application in this compound Synthesis/Use | Research Finding/Future Goal |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. researchgate.net | Catalytic N-methylation via the "hydrogen-borrowing" mechanism produces only water as a byproduct, leading to high atom economy. shokubai.orgnih.gov |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable sources instead of fossil fuels. researchgate.net | Using methanol, which can be produced from biomass, as a C1 source for methylation. shokubai.org |

| Safer Solvents & Auxiliaries | Minimizing or replacing hazardous solvents. researchgate.net | Exploration of Deep Eutectic Solvents (DESs) as biodegradable and less volatile reaction media for amine synthesis. mdpi.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. researchgate.net | Development of highly active catalysts (e.g., based on Ni, Ru, Pt) that enable lower reaction temperatures and pressures. shokubai.orgnih.govsemanticscholar.org |

| Catalysis | Using catalytic reagents in small amounts over stoichiometric reagents. researchgate.net | Transitioning from stoichiometric alkylating agents to reusable heterogeneous catalysts (e.g., Pt/C) for N-methylation. shokubai.org |

Q & A

Basic: What are the established synthetic routes for 2-Methoxy-N-methylethanamine, and how do reaction conditions influence yield?

Methodological Answer:

A common synthesis involves reacting 2-methoxyethanol with methylamine under catalytic or stoichiometric conditions. For example, a patent (EP 4,374,877 A2) details a reaction using 2-bromoethanol and triethylamine in toluene at 100°C, yielding 2-((2-methoxyethyl)(methyl)amino)ethanol . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., toluene) improve reaction homogeneity.

- Temperature : Elevated temperatures (e.g., 100°C) accelerate nucleophilic substitution.

- Catalysts : Triethylamine acts as both base and catalyst, neutralizing HBr byproducts.

| Reagent | Role | Optimal Conditions |

|---|---|---|

| 2-Bromoethanol | Alkylating agent | 100°C, anhydrous conditions |

| Triethylamine | Base/Catalyst | Stoichiometric equivalence |

| Toluene | Solvent | Reflux, inert atmosphere |

Advanced: How can density-functional theory (DFT) optimize the electronic structure analysis of this compound?

Methodological Answer:

DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties . For this amine:

- Basis sets : Use 6-31G(d,p) to model electron density and methoxy group polarization.

- Geometry optimization : Compare gas-phase and solvent-modeled (e.g., PCM) structures to assess solvation effects.

- Reactivity descriptors : Calculate Fukui indices to predict nucleophilic/electrophilic sites.

Key Findings from Literature:

- Gradient-corrected functionals reduce errors in atomization energies (<3 kcal/mol) .

- Methoxy groups induce electron-donating effects, stabilizing amine lone pairs .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR :

- IR : Stretching vibrations for C-O (1050–1150 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peak at m/z 89.14 (C₄H₁₁NO) with fragmentation patterns indicating methoxy loss .

Advanced: How does the reactivity of this compound compare to ethoxy or unsubstituted analogs?

Methodological Answer:

- Steric Effects : The methoxy group reduces steric hindrance compared to ethoxy analogs, enhancing nucleophilicity at the amine .

- Electronic Effects : Methoxy’s electron-donating nature increases amine basicity (pKa ~9.5) versus unsubstituted ethanamine (pKa ~10.6) .

- Oxidation : Methoxy substitution slows oxidation kinetics; KMnO₄ in acidic media yields acetamide derivatives, whereas ethoxy analogs produce ethoxyacetamides .

Advanced: What in vitro models are suitable for studying its pharmacological potential?

Methodological Answer:

- Neurotransmitter Systems : Use rat brain synaptosomes to assess serotonin/dopamine reuptake inhibition, as seen in structurally similar 2-methoxyamphetamines .

- Receptor Binding Assays : Radioligand displacement studies (e.g., 5-HT₂A receptors) quantify affinity.

- Cytotoxicity Screening : MTT assays in neuronal cell lines (e.g., SH-SY5Y) evaluate neurotoxicity thresholds .

Comparative Data:

| Compound | Serotonin Reuptake Inhibition (IC₅₀) |

|---|---|

| 2-Methoxyamphetamine | >10 µM (weak activity) |

| N-Methylethanamine | Not reported |

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .

- Ventilation : Use fume hoods to avoid amine vapor inhalation (TLV: 5 ppm).

- Storage : Store at 2–8°C in airtight containers; incompatible with strong oxidizers .

Advanced: How do analytical methods resolve purity discrepancies in synthesized batches?

Methodological Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm); mobile phase: acetonitrile/0.1% TFA (80:20) .

- GC-MS : Detect volatile impurities (e.g., residual solvents) with DB-5MS columns.

- Elemental Analysis : Validate %C/%N to confirm stoichiometry (theoretical: C 54.02%, N 15.72%) .

Advanced: What mechanistic insights explain its regioselectivity in substitution reactions?

Methodological Answer:

- Nucleophilic Aromatic Substitution : Methoxy groups direct electrophiles to para positions via resonance stabilization.

- Steric Control : Methylamine’s steric bulk favors reactions at less hindered sites (e.g., methoxy-adjacent carbons) .

- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states in SN2 pathways, enhancing substitution yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。